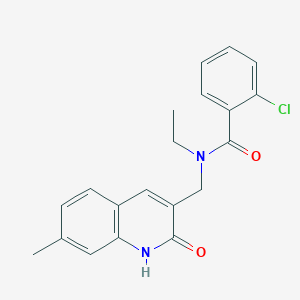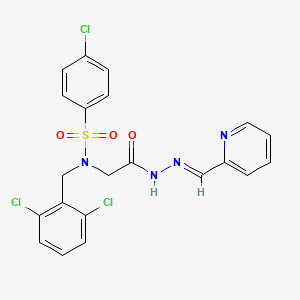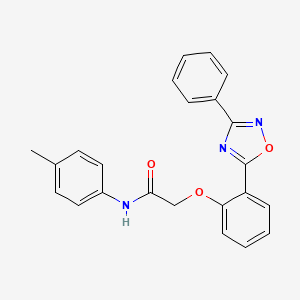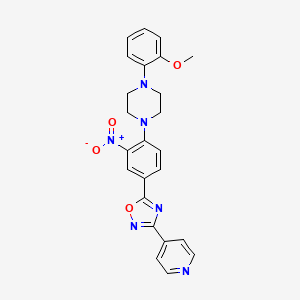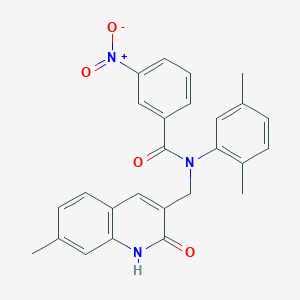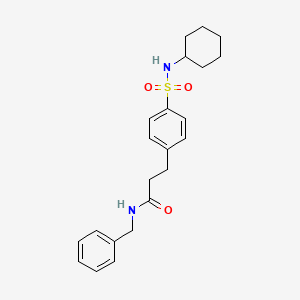
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known by its chemical name, TAK-659, and has been studied extensively for its mechanism of action and physiological effects. In
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide involves the inhibition of several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various cellular signaling pathways and are known to play a role in the development of several diseases, including cancer and autoimmune disorders. By inhibiting these kinases, 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide can disrupt these signaling pathways and prevent the progression of these diseases.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. Inhibition of these kinases can lead to several biochemical and physiological effects, including the suppression of immune responses, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. These effects make 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide a promising candidate for the development of new drugs for the treatment of cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is its potent inhibitory activity against several kinases. This makes it a promising candidate for the development of new drugs for the treatment of cancer and autoimmune disorders. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can limit its use in vivo. Additionally, the synthesis method for this compound can be challenging, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research on 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide. One direction is to explore its potential applications in the treatment of specific types of cancer and autoimmune disorders. Another direction is to optimize the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, both in vitro and in vivo. Finally, the development of new drugs based on the structure of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is an exciting area of research that has the potential to revolutionize the treatment of cancer and autoimmune disorders.
Synthesis Methods
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide involves several steps. The starting material for the synthesis is 2-ethoxy-5-nitrobenzenesulfonamide, which is reacted with 4-fluoroaniline to form 2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)aniline. This intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product, 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide. The synthesis method has been optimized to produce high yields of the compound, and the purity of the final product has been confirmed using various analytical techniques.
Scientific Research Applications
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has been studied extensively for its potential applications in the development of new drugs. This compound has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various cellular signaling pathways and are known to play a role in the development of several diseases, including cancer and autoimmune disorders. Therefore, 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has the potential to be used as a therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
3-chloro-N-[2-ethoxy-5-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-2-29-20-11-10-18(30(27,28)25-17-8-6-16(23)7-9-17)13-19(20)24-21(26)14-4-3-5-15(22)12-14/h3-13,25H,2H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIVBKZDLRCSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-ethoxy-5-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


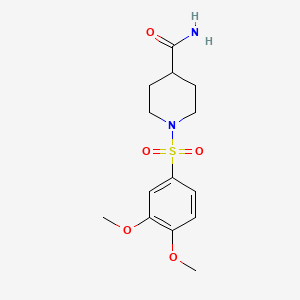

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)

